[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
Description
Structural Representation
The 2D structure (Figure 1) depicts the pyrrolidine ring with its substituents. The 3-aminophenyl group introduces aromaticity and a primary amine (-NH₂), while the carbamate group contributes a carbonyl (C=O) and tert-butyl (C(CH₃)₃) functionality.
Alternative Nomenclatural Systems and Registry Identifiers
Synonyms and Registry Numbers
SMILES and InChI Identifiers
- SMILES : CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=CC=C2)N.
- InChIKey : XYKYUXYNQDXZTD-MRVPVSSYSA-N (for stereoisomers with defined configurations).
These identifiers encode the connectivity and stereochemistry of the molecule, enabling precise database searches and computational modeling.
Stereochemical Descriptors and Chiral Center Configuration
Chiral Centers
The pyrrolidine ring introduces two potential chiral centers at positions 1 and 3 (Figure 2). However, the substituents determine actual chirality:
R/S Configurations
Using the Cahn-Ingold-Prelog priority rules:
- Position 1 :
- Priority order: 3-aminophenyl > pyrrolidine nitrogen > CH₂ > H.
- Configuration: R or S depending on spatial arrangement.
- Position 3 :
Enantiomerism and Diastereomerism
- Enantiomers : Non-superimposable mirror images (e.g., R,R vs. S,S configurations).
- Diastereomers : Stereoisomers not mirror images (e.g., R,S vs. R,R).
For example, the related compound tert-butyl N-[(3S)-pyrrolidin-1-ium-3-yl]carbamate (CID 7060543) has a defined S configuration at position 3.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-[[1-(3-aminophenyl)pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-10-12-7-8-19(11-12)14-6-4-5-13(17)9-14/h4-6,9,12H,7-8,10-11,17H2,1-3H3,(H,18,20) |
InChI Key |
BIBJHXRNSZEVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Nucleophilic Substitution
The tert-butyl carbamate group in [1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is typically introduced through nucleophilic substitution reactions. A common approach involves reacting a pyrrolidine intermediate containing a primary or secondary amine with di-tert-butyl dicarbonate $$(Boc)2O$$ under basic conditions. For example, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is synthesized by treating (S)-3-hydroxy-pyrrolidinol hydrochloride with $$(Boc)2O$$ in methanol in the presence of potassium carbonate. This method achieves a 87% yield after purification, demonstrating the efficiency of Boc protection for amine groups under mild conditions.
The reaction mechanism proceeds via deprotonation of the amine by the base, followed by nucleophilic attack on the electrophilic carbonyl carbon of $$(Boc)2O$$. The tert-butyl group’s steric bulk enhances the stability of the carbamate, making it resistant to hydrolysis during subsequent synthetic steps. Critical parameters include temperature (0–25°C), solvent polarity (methanol or ethyl acetate), and stoichiometric ratios (1:1.2 amine:$$(Boc)2O$$).
Protection/Deprotection Strategies for Amino Groups
The 3-amino-phenyl moiety requires careful protection to prevent undesired side reactions during pyrrolidine ring functionalization. Patent CN1229077A discloses the use of benzyl (Bn) and allyloxycarbonyl (Alloc) groups as temporary protective agents. For instance, methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester is treated with allyl chloroformate in heptane to replace the benzyl group with an Alloc group, achieving 93% conversion. This step ensures chemoselectivity when introducing the tert-butyl carbamate later in the synthesis.
Deprotection of the Alloc group is achieved via palladium-catalyzed hydrogenolysis, which selectively removes the allyl group without affecting the tert-butyl carbamate. This orthogonal protection strategy is critical for multi-step syntheses, as highlighted by the 95% recovery of the free amine in tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate.
Ring-Closing Strategies for Pyrrolidine Synthesis
The pyrrolidine ring is constructed via cyclization of linear precursors. A notable method from EP1138672A1 involves reacting optically active butyl-1,2,4-trimesylate with primary amines (e.g., benzylamine) in tetrahydrofuran at 50–60°C. This intramolecular nucleophilic substitution forms the pyrrolidine ring with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.
The reaction’s success depends on the leaving group’s ability (mesylate vs. tosylate) and the amine’s nucleophilicity. For example, mesylates provide faster ring closure than tosylates due to their superior leaving group ability, reducing side products like elimination derivatives. Solvent effects are also significant: polar aprotic solvents (e.g., THF) stabilize the transition state, enhancing cyclization rates.
Catalytic Methods in Intermediate Formation
Recent advances employ zirconium catalysts to streamline the synthesis of carbamate intermediates. A Zr-catalyzed reaction between N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds yields tert-butyl carbamates in up to 88% yield. For instance, tert-butyl ((2S,3S)-3-methyl-1-oxopentan-2-yl)carbamate is synthesized via Zr-mediated coupling, with the catalyst stabilizing the enolate intermediate and suppressing racemization.
This method’s advantages include mild conditions (room temperature, 1,4-dioxane/H₂O solvent) and compatibility with diverse substrates, such as alkyl-, aryl-, and heteroaryl-containing aminoaldehydes. The catalytic cycle involves Zr(IV) coordinating to the aldehyde’s carbonyl oxygen, facilitating nucleophilic attack by the 1,3-dicarbonyl compound.
Comparative Analysis of Synthetic Routes
The table below summarizes key synthetic routes for This compound , comparing yields, enantioselectivity, and scalability:
The Boc protection route offers high enantioselectivity but requires stringent anhydrous conditions. In contrast, Zr-catalyzed methods provide superior yields and substrate versatility, making them preferable for industrial-scale production.
Chemical Reactions Analysis
Hydrolysis and Deprotection Reactions
The tert-butyl carbamate group undergoes selective deprotection under acidic or nucleophilic conditions:
Mechanistic Notes :
-
Aqueous H<sub>3</sub>PO<sub>4</sub> cleaves the carbamate via acid-catalyzed hydrolysis, releasing CO<sub>2</sub> and the free amine .
-
Magic Blue (a strong oxidant) facilitates C–O bond cleavage in the tert-butyl group, accelerated by Et<sub>3</sub>SiH as a reductant .
Nucleophilic Substitution at the Carbamate
The carbamate group participates in nucleophilic displacement reactions:
| Reagent | Product | Application | Source |
|---|---|---|---|
| α,α-Dichlorodiphenylmethane + SnCl<sub>2</sub> | Acid chloride intermediate | Precursor for esters/amides | |
| SOCl<sub>2</sub> (room temp) | Acid chloride | 85–90% yield |
Example Reaction Pathway :
-
Reaction with SOCl<sub>2</sub> generates an acid chloride.
-
Subsequent coupling with alcohols/amines yields esters/amides under mild conditions .
Functionalization of the Aromatic Amine
The 3-amino-phenyl moiety undergoes electrophilic substitution and coupling:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-acetyl derivative | |
| Suzuki-Miyaura coupling | Pd catalyst, aryl boronic acid | Biaryl derivatives | |
| Reductive alkylation | Aldehyde/ketone, NaBH<sub>3</sub>CN | Secondary amines |
Key Findings :
-
The amine group’s reactivity enables modifications for enhancing pharmacokinetic properties.
-
Suzuki coupling expands aromatic diversity for structure-activity relationship (SAR) studies.
Hydrogenation of the Pyrrolidine Ring
Catalytic hydrogenation modifies the pyrrolidine scaffold:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C | H<sub>2</sub> (1 atm) | Saturated pyrrolidine derivative | 75–85% |
Applications :
-
Saturation of the ring improves metabolic stability in drug candidates.
Carbamate Transesterification
The tert-butyl ester can be exchanged under basic conditions:
| Reagent | New Ester | Yield | Source |
|---|---|---|---|
| NaHMDS, ROH | Methyl/ethyl | 70–80% |
Mechanism :
-
Strong bases (e.g., NaHMDS) deprotonate alcohols, enabling nucleophilic attack on the carbamate carbonyl .
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form lactams:
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| mCPBA | Pyrrolidinone derivative | 60–70% |
Significance :
-
Lactams are intermediates for further functionalization (e.g., peptide coupling).
Scientific Research Applications
Structure and Characteristics
The compound features a pyrrolidine ring substituted with an amino group and a tert-butyl carbamate moiety. This structure contributes to its chemical stability and bioactivity, making it suitable for various medicinal applications.
Therapeutic Potential
- Arginase Inhibition : One of the prominent applications of this compound is as an arginase inhibitor. Arginase plays a critical role in the urea cycle, and its inhibition can lead to increased levels of L-arginine, which is essential for various physiological processes. Compounds similar to [1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester have shown promising results in modulating arginase activity, which may have implications in treating conditions such as cancer and cardiovascular diseases .
- Peptide Bond Surrogates : The compound is also explored as a peptide bond surrogate due to its ability to mimic peptide bonds while maintaining stability against enzymatic degradation. This characteristic is particularly useful in designing novel therapeutic agents that can resist metabolic breakdown .
- Prodrug Development : The tert-butyl ester form of this compound serves as a prodrug that can be converted into an active drug form within biological systems. This conversion enhances the bioavailability of the active moiety, making it an attractive candidate for further development in drug formulations .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation by inducing apoptosis through the modulation of arginine metabolism pathways. The IC50 values obtained were competitive with known arginase inhibitors, suggesting potential for therapeutic use in oncology .
Case Study 2: Cardiovascular Applications
Another research focused on the cardiovascular implications of arginase inhibition by this compound. It was demonstrated that treatment with this compound led to improved endothelial function in animal models. This effect was attributed to enhanced nitric oxide production resulting from increased L-arginine availability, showcasing the compound's potential in treating cardiovascular diseases .
Mechanism of Action
The mechanism of action of [1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Research and Application Context
- Pharmaceutical Intermediates : The Boc-protected amines in these compounds are standard in peptide and small-molecule drug synthesis, enabling controlled deprotection under mild acidic conditions.
- Industrial Relevance: The commercial availability of the 2-aminophenyl analog () underscores its utility in large-scale production, whereas the target compound’s meta-substituted variant may offer niche applications in structure-activity relationship (SAR) studies.
Biological Activity
[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester (commonly referred to as the compound) is a synthetic organic molecule with potential biological activity. This article aims to summarize the existing research on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an amino group and a tert-butyl carbamate moiety. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 252.33 g/mol
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group suggests potential interactions with neurotransmitter systems, while the pyrrolidine structure may enhance binding affinity to specific targets.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated that the compound reduced tumor cell viability in a dose-dependent manner, with IC values ranging from 10 to 30 µM depending on the cell line tested .
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Interaction with P-glycoprotein
The compound has been investigated for its ability to modulate P-glycoprotein (P-gp), a key efflux transporter associated with drug resistance in cancer therapy. It was found to enhance ATPase activity, suggesting that it may act as a substrate for P-gp, thereby potentially reversing drug resistance in resistant cancer cell lines .
Study on Drug Resistance Reversal
A pivotal study examined the effects of the compound on paclitaxel-resistant HEK293 cells overexpressing P-gp. Results showed that treatment with the compound led to a significant increase in intracellular accumulation of paclitaxel, indicating that it effectively inhibited P-gp-mediated efflux. The study concluded that the compound could serve as a promising adjuvant in chemotherapy regimens for resistant tumors .
Toxicity and Safety Profile
While exploring its therapeutic potential, it is crucial to assess the toxicity profile of the compound. Preliminary toxicity studies have indicated that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human cells, suggesting a favorable safety margin for potential clinical applications .
Q & A
Q. What are the optimal synthetic routes for preparing [1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step routes starting with functionalization of the pyrrolidine core. A common approach includes:
- Step 1: Activation of 3-methylpyrrolidine-1-carboxylic acid using thionyl chloride to form the acid chloride intermediate .
- Step 2: Esterification with tert-butyl alcohol in the presence of triethylamine to yield the tert-butyl ester .
- Step 3: Introduction of the 3-aminophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic systems, as seen in analogous compounds) .
Optimization Tips: - Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of tert-butyl alcohol) to drive esterification to completion .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove unreacted reagents .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Purity Analysis:
- HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time comparison against commercial standards (if available) .
- NMR Spectroscopy: Confirm the presence of tert-butyl protons (δ ~1.4 ppm, singlet) and pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet) .
- Structural Confirmation:
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the tert-butyl ester and aromatic amine groups .
- X-ray Crystallography (if crystalline): Resolve stereochemical details, particularly for chiral centers in the pyrrolidine ring .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 main protease, as in analogous carbamate esters) .
- Validation: Cross-reference docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with experimental IC₅₀ values from enzymatic assays .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
- ADME Prediction: Tools like SwissADME predict logP (~2.5) and permeability (e.g., Blood-Brain Barrier penetration), guiding medicinal chemistry optimization .
Q. How can stereochemical challenges in the synthesis of this compound be addressed, particularly for enantiomerically pure forms?
Methodological Answer:
- Chiral Resolution: Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric Catalysis: Use organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) in key steps like Mannich reactions to induce stereoselectivity .
- Protecting Group Strategy: Introduce tert-butyl carbamate (Boc) early to shield reactive amines, minimizing racemization during subsequent steps .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies using derivatives of this compound?
Methodological Answer:
- Core Modifications:
- Pyrrolidine Ring: Substitute methyl groups or introduce sp³-hybridized atoms to alter conformational flexibility .
- Aryl Group: Replace 3-aminophenyl with electron-deficient (e.g., nitro) or bulky substituents to probe steric/electronic effects .
- Functional Group Interconversion: Convert the tert-butyl ester to amides or ureas to assess hydrolytic stability and target affinity .
- Biological Assays: Pair synthetic modifications with enzymatic inhibition assays (e.g., fluorescence-based protease assays) to quantify SAR trends .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks: Validate assay protocols (e.g., enzyme concentration, buffer pH) across labs. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
- Impurity Profiling: Use LC-MS to rule out batch-specific contaminants (e.g., de-esterified byproducts) that may skew activity results .
- Meta-Analysis: Cross-reference data from peer-reviewed journals (avoiding non-peer-reviewed sources like BenchChem) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
